2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intricate organic compound with a broad range of potential applications in the fields of chemistry, biology, and medicine. Its unique structure features both pyrimidoquinoline and nitrophenyl groups, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves the condensation of appropriate amines with pyrimidine derivatives, followed by cyclization under controlled conditions. This can be achieved through multi-step synthesis processes, which typically involve:
Preparation of the amine precursor: : This involves the reaction of suitable nitrophenyl compounds with thiol compounds under mild conditions.
Formation of the intermediate: : By reacting the prepared amine with a pyrimidine derivative, creating an intermediate compound.
Cyclization: : The intermediate undergoes intramolecular cyclization to form the final pyrimidoquinoline structure.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to increase yield and purity while reducing costs is essential. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization can significantly enhance productivity. Additionally, employing catalysts and selective reagents can streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone under the appropriate conditions.
Reduction: : The nitrophenyl group can be reduced to an amine or hydroxylamine.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be facilitated at various positions of the compound.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidizing the methylthio group.
Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride can reduce the nitrophenyl group.
Substitution: : Conditions vary based on the substituent; for nucleophilic substitution, common bases like sodium hydride may be used, while electrophilic substitutions often require acid catalysts.
Major Products Formed
Oxidation: : Produces sulfoxide or sulfone derivatives.
Reduction: : Produces aniline or hydroxylamine derivatives.
Substitution: : Yields a variety of substituted products depending on the reagent used and the reaction conditions.
Scientific Research Applications
In Chemistry
2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is used as a building block for designing more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic pathways.
In Biology and Medicine
In medicinal chemistry, this compound exhibits potential therapeutic properties such as antimicrobial, antiviral, and anticancer activities. Its reactivity with biological molecules makes it a valuable tool for studying biochemical pathways and drug interactions.
In Industry
The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or electrical conductivity, making it relevant in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism by which 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects varies based on its application. In a biological context, it may:
Interact with enzymes: : Inhibit or modify enzymatic activity through binding to active or allosteric sites.
Affect DNA/RNA: : Intercalate between nucleic acid bases, disrupting replication or transcription processes.
Modulate signaling pathways: : Affect cellular signaling pathways, potentially leading to altered gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-5-phenylpyrimido[4,5-b]quinoline: : Lacks the nitrophenyl group but retains the core pyrimidoquinoline structure.
4-nitrophenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2-thione: : Similar in structure but includes a thione instead of a dione group.
5-(4-nitrophenyl)-2-thioxo-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione: : Contains a thioxo group in place of the methylthio group.
Uniqueness
The presence of the methylthio and nitrophenyl groups in 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione gives it distinctive reactivity and potential biological activity, distinguishing it from other similar compounds. This unique structure allows it to participate in specific reactions and exhibit unique properties that are valuable for both scientific research and industrial applications.
Conclusion
This compound stands out due to its intricate structure and versatile applications across various fields. Its distinct reactivity and potential for use in advanced research and industrial processes make it a compound of significant interest.
Properties
IUPAC Name |
2-methylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-27-18-20-16-15(17(24)21-18)13(9-5-7-10(8-6-9)22(25)26)14-11(19-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLTZKUBBBYRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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